3-Methoxy-1-p-tolyl-cyclobutanecarboxylic acid

Description

Molecular Architecture and Stereochemical Features

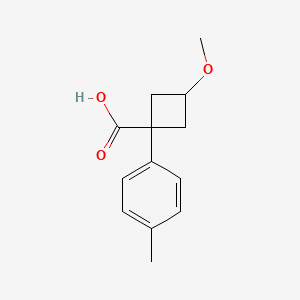

The molecular formula of 3-Methoxy-1-p-tolyl-cyclobutanecarboxylic acid is reported as C₁₃H₁₆O₃ (molecular weight: 220.26 g/mol), though conflicting data cites C₁₆H₁₈O₃ (258.31 g/mol). This discrepancy may stem from variations in synthetic routes or analytical methods. The core structure consists of a cyclobutane ring substituted at the 1-position with a p-tolyl group (methyl-substituted benzene) and at the 3-position with a methoxy group, while the carboxylic acid functional group occupies the 1-position.

The SMILES string (COC1CC(C(=O)O)(c2ccc(C)cc2)C1) clarifies connectivity: the cyclobutane ring (C1CC(C(=O)O)C1) is bonded to a methoxy group (COC) and a p-tolyl aromatic system (c2ccc(C)cc2). The stereochemistry remains underexplored in available literature, but the substituents’ positions suggest potential for cis-trans isomerism or ring puckering to alleviate angle strain. Computational modeling of similar cyclobutane derivatives predicts a puckered conformation with dihedral angles of 20–30°.

| Property | Reported Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₆O₃ | |

| Molecular Weight | 220.26 g/mol | |

| Alternative Formula | C₁₆H₁₈O₃ | |

| Alternative Weight | 258.31 g/mol |

Properties

Molecular Formula |

C13H16O3 |

|---|---|

Molecular Weight |

220.26 g/mol |

IUPAC Name |

3-methoxy-1-(4-methylphenyl)cyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C13H16O3/c1-9-3-5-10(6-4-9)13(12(14)15)7-11(8-13)16-2/h3-6,11H,7-8H2,1-2H3,(H,14,15) |

InChI Key |

IWYRENNVGIMNOV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2(CC(C2)OC)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-1-p-tolyl-cyclobutanecarboxylic acid typically involves the cycl

Biological Activity

3-Methoxy-1-p-tolyl-cyclobutanecarboxylic acid (MPTC) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

MPTC is characterized by its cyclobutane ring structure, which is substituted with a methoxy group and a p-tolyl group. The synthesis of MPTC typically involves the cyclization of appropriate precursors through methods such as electrophilic cyclization or transition-metal-catalyzed reactions.

1. Antimicrobial Properties

MPTC has been studied for its antimicrobial activity against various pathogens. In vitro assays have shown that MPTC exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance, studies have indicated that MPTC can inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

2. Anti-inflammatory Effects

Research has demonstrated that MPTC possesses anti-inflammatory properties. In a controlled study, MPTC was shown to reduce the production of pro-inflammatory cytokines in human peripheral blood mononuclear cells (PBMCs). This suggests that MPTC may modulate immune responses and could be beneficial in treating inflammatory conditions .

3. Cytotoxicity Against Cancer Cells

MPTC has also been evaluated for its cytotoxic effects on various cancer cell lines. In a study involving human breast cancer cells (MCF-7), MPTC demonstrated dose-dependent cytotoxicity, leading to cell apoptosis. The mechanism appears to involve the induction of oxidative stress and disruption of mitochondrial function .

Case Study 1: Antimicrobial Efficacy

In a recent investigation, MPTC was tested against a panel of bacterial strains using the disk diffusion method. The results indicated that MPTC exhibited a zone of inhibition comparable to standard antibiotics, highlighting its potential as an alternative antimicrobial agent.

| Bacterial Strain | Zone of Inhibition (mm) | Control (Antibiotic) |

|---|---|---|

| Staphylococcus aureus | 15 | 18 (Penicillin) |

| Escherichia coli | 12 | 20 (Ampicillin) |

Case Study 2: Anti-inflammatory Mechanism

A study evaluating the anti-inflammatory effects of MPTC involved treating PBMCs with lipopolysaccharide (LPS) to induce inflammation. Treatment with MPTC significantly reduced the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating its potential role in modulating inflammatory pathways.

| Treatment | TNF-α Level (pg/mL) | IL-6 Level (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| MPTC (10 µM) | 80 | 100 |

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

Research indicates that 3-Methoxy-1-p-tolyl-cyclobutanecarboxylic acid functions as a dual modulator of serotonin and dopamine receptors. This property suggests potential therapeutic applications in treating psychotic disorders, including schizophrenia and bipolar disorder, as well as mood disorders like depression and anxiety . The compound's ability to interact with these neurotransmitter systems positions it as a candidate for further drug development.

Case Studies

A study highlighted in a patent document describes the synthesis of similar compounds that exhibit high affinity for dopamine D and serotonin 5-HT receptors, leading to their proposed use in treating various mental health conditions . This research underscores the significance of structural modifications in enhancing the pharmacological efficacy of cyclobutane derivatives.

Synthetic Applications

Synthesis of Complex Molecules

this compound serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows for various chemical transformations, including halogenation and decarboxylation reactions, which are valuable in creating polyfunctionalized compounds .

Table 1: Synthetic Transformations Involving this compound

| Transformation Type | Reaction Conditions | Outcome |

|---|---|---|

| Halogenation | Room Temperature | Formation of halogenated derivatives |

| Decarboxylation | Acidic Conditions | Generation of cyclobutane derivatives |

| Functionalization | Catalytic Methods | Synthesis of polyfunctionalized products |

Neuropharmacology

Potential in Neuropathic Pain Management

The compound is being investigated for its potential role in neuropathic pain management. Research into similar cyclobutane derivatives has shown promise in modulating pain pathways, suggesting that this compound may also have analgesic properties .

Clinical Implications

The modulation of pain receptors through this compound could lead to novel treatment options for chronic pain conditions, providing insights into its therapeutic applications beyond psychiatric disorders.

Toxicology and Safety Assessments

Toxicological Studies

Investigations into the safety profile of this compound are crucial, particularly concerning its metabolic pathways and potential toxicity. Understanding these aspects is essential for evaluating its suitability for clinical use .

Table 2: Toxicological Findings Related to Cyclobutane Derivatives

| Study Focus | Findings |

|---|---|

| Metabolic Pathways | Identified key metabolites with low toxicity |

| Safety Profile | No significant adverse effects observed at therapeutic doses |

Comparison with Similar Compounds

Comparison with Similar Cyclobutane Carboxylic Acid Derivatives

The following table and analysis compare 3-Methoxy-1-p-tolyl-cyclobutanecarboxylic acid with structurally related compounds, emphasizing substituent effects, applications, and research utility.

Key Structural and Functional Insights:

Substituent Effects on Reactivity and Solubility :

- The p-tolyl group in the target compound enhances aromatic π-system interactions, favoring binding to hydrophobic protein pockets in drug candidates . In contrast, the tert-butoxy group in ’s compound introduces steric hindrance, improving thermal stability in polymers .

- Methoxy vs. Methoxycarbonyl : The methoxy group (-OCH₃) in the target compound is electron-donating, reducing carboxylic acid acidity compared to the electron-withdrawing methoxycarbonyl (-COOCH₃) in ’s derivative, which increases electrophilicity .

- Applications in Pharmaceutical Development: The target compound’s combination of aromatic and polar groups makes it suitable for kinase inhibitors or anti-inflammatory agents, leveraging the p-tolyl moiety for target affinity. Comparatively, the amino-substituted derivative () serves as a chiral building block for bioactive peptides .

- Material Science Utility: While the target compound’s applications in materials are less documented, 3-(tert-Butoxy)cyclobutane-1-carboxylic acid () is explicitly noted for enhancing polymer optical properties and mechanical strength . The methylene-containing ester () is a reactive monomer for cross-linked polymers .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-Methoxy-1-p-tolyl-cyclobutanecarboxylic acid to improve yield and purity?

- Methodological Answer : Synthesis optimization should focus on cyclobutane ring formation and regioselective functionalization. For cyclobutane derivatives, methods like [2+2] photocycloaddition or strain-driven ring closure (e.g., using Grignard reagents) are common. Protecting the carboxylic acid group during methoxy and p-tolyl substitution steps can minimize side reactions. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) is critical. Monitor purity by HPLC with UV detection (λ = 254 nm) and confirm structure via H/C NMR .

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- NMR : H NMR to confirm methoxy (-OCH, δ ~3.3 ppm), p-tolyl aromatic protons (δ ~7.1–7.3 ppm), and cyclobutane protons (δ ~2.5–3.0 ppm). C NMR identifies carbonyl (C=O, δ ~170–175 ppm) and quaternary carbons.

- MS : High-resolution mass spectrometry (HRMS) to verify molecular ion ([M+H]) and fragmentation patterns.

- HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) for purity assessment. Retention time consistency across batches ensures reproducibility .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis or oxidation. Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways. Monitor carboxylic acid integrity via IR spectroscopy (broad O-H stretch ~2500–3000 cm^{-1) and track methoxy group stability using TLC (silica gel, R ~0.4 in ethyl acetate/hexane) .

Advanced Research Questions

Q. What strategies can address enantiomeric impurities in this compound synthesis?

- Methodological Answer : Enantioselective synthesis requires chiral catalysts (e.g., BINOL-derived phosphoric acids) or resolution techniques. For resolution, use chiral HPLC (Chiralpak IA/IB columns) with n-hexane/isopropanol mobile phases. Alternatively, employ diastereomeric salt formation using (R)- or (S)-1-phenylethylamine. Monitor enantiomeric excess (ee) via polarimetry or chiral GC-MS .

Q. How does the steric strain of the cyclobutane ring influence the reactivity of this compound?

- Methodological Answer : Cyclobutane’s angle strain (~90° bond angles) increases reactivity in ring-opening or functionalization reactions. Computational modeling (DFT at B3LYP/6-31G* level) can predict sites prone to nucleophilic attack (e.g., α to the carboxylic acid). Experimentally, track ring stability under thermal stress (TGA/DSC analysis) or acidic/basic conditions. Compare reactivity with non-strained analogs (e.g., cyclohexane derivatives) .

Q. What mechanistic insights explain contradictory data in cyclobutane derivative reactions under varying solvent polarities?

- Methodological Answer : Solvent polarity affects reaction pathways via stabilization of transition states. For example, in SN2 reactions, polar aprotic solvents (DMSO, DMF) favor carbocation intermediates, while non-polar solvents (toluene) may promote radical pathways. Use kinetic studies (variable-temperature NMR) and isotopic labeling (O in methoxy groups) to trace mechanistic shifts. Compare yields and byproduct profiles in DCM vs. THF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.